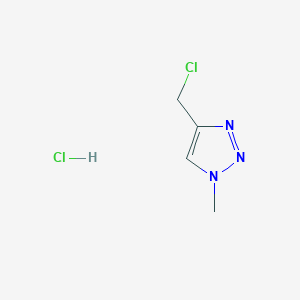

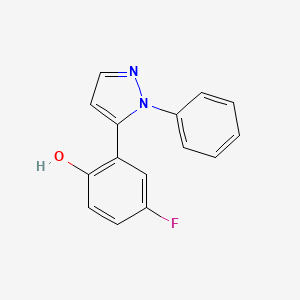

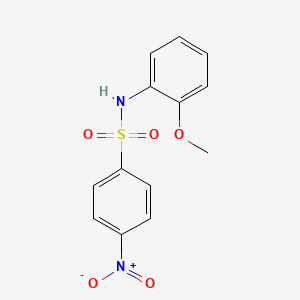

6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine

Descripción general

Descripción

6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine, also known as DMTPQ, is a quinoline-based amine that has been studied for its potential applications in the fields of chemistry and biology. It has been studied for its ability to act as a substrate in organic synthesis, as well as its potential to act as a therapeutic agent in the field of medicine.

Aplicaciones Científicas De Investigación

Cell-Cycle Progression in Diffuse Large B-Cell Lymphoma (DLBCL)

GAK inhibitor 49 has been identified as a critical dependency for cell-cycle progression in DLBCL, particularly those associated with deregulation of the Retinoblastoma Tumor Suppressor . High GAK expression in tumors has been correlated with worse overall survival . Inhibition of GAK in DLBCL disrupts progression through mitosis, triggering the spindle assembly checkpoint (SAC) and causing accumulation in G2 before onset of apoptosis .

Autophagy-Lysosome System

GAK inhibitor 49 has been found to control lysosomal dynamics via actomyosin regulation, resulting in a steady progression of autophagy . Disruption or chemical inhibition of GAK leads to impaired autophagosome-lysosome fusion and autophagic lysosome reformation, resulting in the accumulation of enlarged autophagosomes and autolysosomes during prolonged starvation .

Antiviral Target

GAK participates in clathrin-mediated endocytosis and regulates mitotic-spindle alignment during cell division . It has been studied as an antiviral target that interrupts internalization at cell membranes .

Cancer Therapeutics

GAK inhibitor 49 is minimally explored in cancer therapeutics and is a novel target in DLBCL . The ongoing efforts to synthesize novel GAK inhibitors and reveal synergistic targets may reveal new therapeutic strategies for translation to clinical trials for DLBCL patients with unmet clinical needs .

Non-Small-Cell Lung Cancer (NSCLC)

Gefitinib, a molecular target drug for advanced NSCLC, also inhibits GAK . This suggests that GAK inhibitor 49 could potentially be used in the treatment of NSCLC.

Pharmacological Research

GAK inhibitor 49 is a potent, ATP-competitive and highly selective cyclin G associated kinase (GAK) inhibitor with a K of 0.54 nM and a cell IC50 of 56 nM . This makes it a valuable tool in pharmacological research to study the effects of GAK inhibition.

Mecanismo De Acción

Target of Action

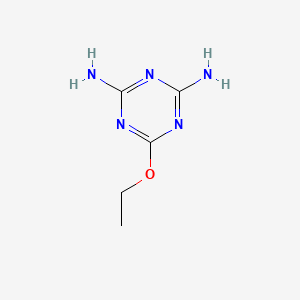

The primary target of GAK inhibitor 49, also known as “4-Anilinoquinoline deriv. 8” or “6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine”, is the Cyclin G Associated Kinase (GAK) . GAK is a serine/threonine kinase involved in various cellular processes, including intracellular trafficking, cell signaling, and the cell cycle .

Mode of Action

GAK inhibitor 49 acts as a potent, ATP-competitive inhibitor of GAK . It binds to the ATP-binding site of GAK, preventing ATP from binding and thus inhibiting the kinase activity of GAK . This results in a decrease in the phosphorylation of GAK’s substrates, altering various cellular processes that GAK is involved in .

Biochemical Pathways

For instance, GAK is known to play a role in the regulation of clathrin-mediated endocytosis, a process crucial for the internalization of certain types of receptors, lipids, and proteins . Inhibition of GAK by GAK inhibitor 49 could therefore potentially affect these processes.

Pharmacokinetics

It is known that the compound is soluble in dmso , suggesting that it may be well-absorbed in the body

Result of Action

The inhibition of GAK by GAK inhibitor 49 has been shown to reduce neurite length and decrease synapse number in cultured neurons . This suggests that GAK plays a role in neurite outgrowth and synaptogenesis, and that its inhibition can affect these processes .

Propiedades

IUPAC Name |

6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-23-16-10-13-14(6-7-21-15(13)11-17(16)24-2)22-12-8-18(25-3)20(27-5)19(9-12)26-4/h6-11H,1-5H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPGLYMWNDRFGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C(=CC3=NC=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(Aminomethyl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B3342744.png)